molecular formula C16H24O B7862132 1-(4-Isopropylphenyl)heptan-1-one

1-(4-Isopropylphenyl)heptan-1-one

Cat. No.: B7862132
M. Wt: 232.36 g/mol
InChI Key: HZMQNNXDQBKLTB-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)heptan-1-one is an organic compound characterized by a benzene ring substituted with an isopropyl group and a heptanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)heptan-1-one can be synthesized through Friedel-Crafts acylation, where benzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)heptan-1-one undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where the benzene ring is substituted by an electrophile.

    Oxidation: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The carbonyl group in the heptanoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nitration: Nitro derivatives of this compound.

    Halogenation: Halogenated derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Alcohols.

Scientific Research Applications

1-(4-Isopropylphenyl)heptan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, oxidation, and reduction reactions, which can alter its chemical structure and biological activity.

Comparison with Similar Compounds

    1-Isopropyl-4-propylbenzene: Similar in structure but with a propyl group instead of a heptanoyl group.

    1-Isopropyl-4-methylbenzene: Contains a methyl group instead of a heptanoyl group.

Uniqueness: 1-(4-Isopropylphenyl)heptan-1-one is unique due to the presence of the heptanoyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-4-5-6-7-8-16(17)15-11-9-14(10-12-15)13(2)3/h9-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMQNNXDQBKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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